
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclopentyloxy substituent on a pyrrolidine ring. These structural elements contribute to its reactivity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, fluorenylmethanol, and cyclopentanol.
Protection of the Amino Group: The amino group of pyrrolidine is protected using the Fmoc group. This is achieved by reacting pyrrolidine with Fmoc-Cl in the presence of a base like triethylamine.
Introduction of the Cyclopentyloxy Group: The protected pyrrolidine is then reacted with cyclopentanol under acidic conditions to introduce the cyclopentyloxy group.
Final Coupling: The final step involves coupling the intermediate with a carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations are made to improve yield and purity, such as using automated synthesis equipment and high-throughput purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows it to mimic certain biological molecules, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism by which (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during chain elongation. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a cyclopentyloxy group.
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(methoxy)pyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and uniqueness in the field of scientific research
Propriétés
Formule moléculaire |
C25H27NO5 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
(2S,3S)-3-cyclopentyloxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO5/c27-24(28)23-22(31-16-7-1-2-8-16)13-14-26(23)25(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-23H,1-2,7-8,13-15H2,(H,27,28)/t22-,23-/m0/s1 |
Clé InChI |
WGILNDLVVGZFCL-GOTSBHOMSA-N |
SMILES isomérique |
C1CCC(C1)O[C@H]2CCN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1CCC(C1)OC2CCN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


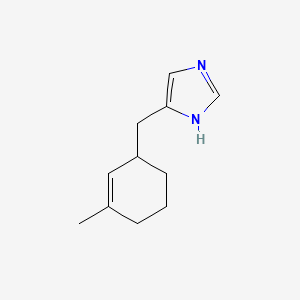
![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)
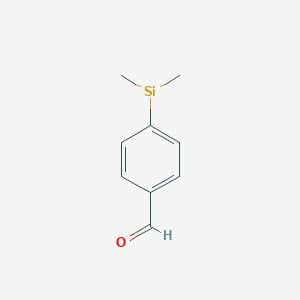

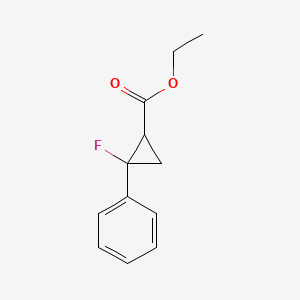

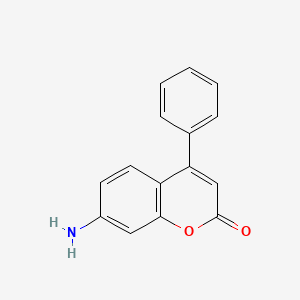
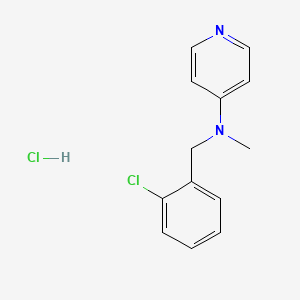
![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)
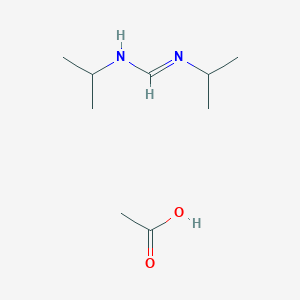

![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)
![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
